1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane
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Overview
Description
1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by its high fluorine content, which imparts significant stability and resistance to chemical reactions. It is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane typically involves the reaction of tetrafluoroethylene with tris(2,2,3,3-tetrafluoropropoxy)methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as boron trifluoride, at elevated temperatures and pressures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Fluorinated amines or thiols.
Scientific Research Applications
1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions due to its stability and inertness.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems, particularly in drug discovery and development.
Medicine: Investigated for its potential use in medical imaging and as a component in pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms allows the compound to form strong interactions with various molecular targets, affecting their function and activity. These interactions can modulate pathways involved in chemical reactions, biological processes, and material properties .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether: Another fluorinated ether with similar applications in battery systems and as a solvent.
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride: A fluorinated compound used in various chemical reactions and industrial applications.
Uniqueness
1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane stands out due to its high fluorine content and unique structural features, which provide exceptional stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring high-performance materials and solvents .
Properties
CAS No. |
2409-18-9 |
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Molecular Formula |
C13H12F16O4 |
Molecular Weight |
536.21 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane |
InChI |
InChI=1S/C13H12F16O4/c14-5(15)9(22,23)1-30-13(31-2-10(24,25)6(16)17,32-3-11(26,27)7(18)19)33-4-12(28,29)8(20)21/h5-8H,1-4H2 |
InChI Key |
VLKVKLHDGKKCPE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(OCC(C(F)F)(F)F)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F |
Origin of Product |
United States |
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